3-O-乙酰依泽替米贝-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

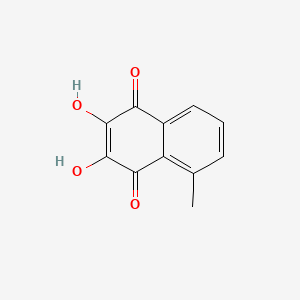

3-O-Acetyl Ezetimibe-d4, also known as Ezetimibe-d4 Acetate, is a deuterated analog of 3-O-Acetyl Ezetimibe . It is a specialty product for proteomics research . The molecular formula is C26H19D4F2NO4 and the molecular weight is 455.49 .

Synthesis Analysis

The synthesis of 3-O-Acetyl Ezetimibe-d4 involves the acetylation of Ezetimibe-d4 . A detailed process for the synthesis of ezetimibe and its intermediates, which share a characteristic Z-isomeric structure, is disclosed in a patent .Molecular Structure Analysis

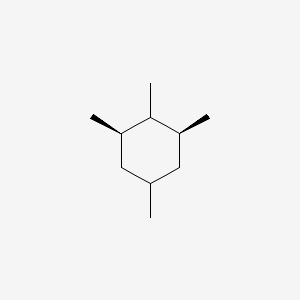

The chemical structure of 3-O-Acetyl Ezetimibe-d4 consists of a phenylpiperazine moiety and a substituted azetidine ring .科学研究应用

依泽替米贝概述

依泽替米贝是肠道胆固醇吸收转运蛋白 Niemann-Pick C1-Like 1 (NPC1L1) 的选择性抑制剂,主要用于作为辅助治疗来降低高脂血症患者的胆固醇水平。其作用机制涉及抑制饮食和胆汁胆固醇吸收,而不影响脂溶性营养素的吸收。这种独特的机制使其成为研究胆固醇代谢以及降低胆固醇对各种疾病和病症的影响的宝贵工具。

分析方法和药代动力学

建立依泽替米贝的分析方法,包括其杂质和在生物基质中的分析方法,对于其临床应用和研究目的至关重要。这些方法能够对依泽替米贝及其代谢物(如 3-O-乙酰依泽替米贝-d4)在药物制剂和生物样品中进行定量分析,从而促进对其药代动力学、药物相互作用和代谢的研究。依泽替米贝被快速吸收并广泛代谢为其药理活性形式依泽替米贝葡糖苷酸,其终末半衰期允许每日一次给药。了解这些过程对于设计实验和解释研究结果至关重要,尤其是在探索其超出降脂作用的效果时 (Rocha 等人,2020 年)。

非低密度脂蛋白胆固醇效应

除了对低密度脂蛋白胆固醇 (LDL-C) 的众所周知的影响外,依泽替米贝还显示出影响一系列非 LDL-C 相关变量。研究表明,它可以有效降低甘油三酯水平并增加高密度脂蛋白胆固醇 (HDL-C)。此外,还探索了依泽替米贝对 C 反应蛋白水平、胰岛素敏感性和内皮功能等生物标志物的影响,证明了其在更广泛的心血管和代谢研究应用中的潜在效用。这些发现为未来研究胆固醇吸收抑制的综合效应提供了途径 (Gazi & Mikhailidis,2006 年)。

代谢疾病中的潜在应用

依泽替米贝的作用延伸到治疗和研究高脂血症以外的代谢疾病,包括 2 型糖尿病和代谢综合征。它改变脂质谱并可能影响代谢生物标志物的能力使其成为研究与这些疾病相关的脂质异常的候选药物。在这些患者群体中探索依泽替米贝(无论是单一疗法还是与其他降脂药联合使用)可以深入了解在更广泛的代谢紊乱背景下对血脂异常的管理 (Nehme & Upadhyay,2013 年)。

作用机制

Target of Action

The primary target of 3-O-Acetyl Ezetimibe-d4 is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . This protein is located on the luminal aspect of the enterocyte plasma membrane in the small intestine and plays a crucial role in promoting intestinal cholesterol uptake .

Mode of Action

3-O-Acetyl Ezetimibe-d4, a derivative of 2-azetidinone, functions as a cholesterol absorption inhibitor . It selectively inhibits the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein , thereby blocking the uptake of cholesterol from the diet .

Biochemical Pathways

By interfering with the intestinal uptake of cholesterol and phytosterols, 3-O-Acetyl Ezetimibe-d4 reduces the delivery of intestinal cholesterol to the liver . This leads to a decrease in the integration of cholesterol into chylomicrons, which subsequently reduces the delivery of cholesterol to the liver via chylomicron remnants . The diminished delivery of intestinal cholesterol to the liver stimulates the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .

Result of Action

The result of the action of 3-O-Acetyl Ezetimibe-d4 is a significant reduction in blood cholesterol levels. By inhibiting the absorption of cholesterol in the small intestine, it effectively lowers total cholesterol, LDL-C, Apo-B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) .

安全和危害

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-2-(4-hydroxyphenyl)-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-3-yl]propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1/i8D,9D,10D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQRXXWTCQBULQ-RXBMDDDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)

![4-[(E)-1-Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B564810.png)

methanone](/img/structure/B564812.png)

![3-(tert-Butyl-d9)-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (Mixture of Diastereomers)](/img/structure/B564821.png)